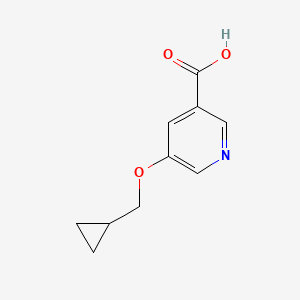

5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid

Description

5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a pyridine derivative featuring a cyclopropylmethoxy substituent at the 5-position and a carboxylic acid group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique structural features. The cyclopropylmethoxy group introduces steric bulk and electronic effects (e.g., electron-withdrawing character from cyclopropane ring strain), while the carboxylic acid enables hydrogen bonding and coordination with metal ions .

Properties

IUPAC Name |

5-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)8-3-9(5-11-4-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJSAPRUERRCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CN=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701227361 | |

| Record name | 3-Pyridinecarboxylic acid, 5-(cyclopropylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385696-61-6 | |

| Record name | 3-Pyridinecarboxylic acid, 5-(cyclopropylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-(cyclopropylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting pyridine-3-carboxylic acid with cyclopropylmethanol in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid serves as an essential building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions, oxidation, and reduction, makes it versatile for creating diverse chemical compounds.

Reaction Types

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into oxidized derivatives. | Potassium permanganate (KMnO4) |

| Reduction | Reduces the compound to alcohols or amines. | Lithium aluminum hydride (LiAlH4) |

| Substitution | Allows for the introduction of new functional groups. | Various nucleophiles |

Biological Applications

Investigations into Biological Activity

Research has indicated that this compound may exhibit significant biological activity. Studies focus on its interactions with biomolecules, potentially influencing various biochemical pathways.

Medicinal Applications

Therapeutic Properties

The compound is being explored for its potential therapeutic effects, including:

- Anti-inflammatory properties

- Antimicrobial effects

These properties suggest its utility in drug development and as a lead compound for further medicinal chemistry studies.

Industrial Applications

Material Development

In industrial settings, this compound is utilized for developing new materials and chemical processes. Its unique properties can enhance the performance of materials used in various applications.

Case Studies

-

Synthesis of Complex Organic Molecules

- A study demonstrated the use of this compound as a precursor in synthesizing novel pyridine derivatives with enhanced biological activity.

-

Biological Interaction Studies

- Research involving binding affinity assays showed that this compound interacts with specific receptors, suggesting its potential as a lead candidate for drug development targeting inflammatory diseases.

-

Industrial Process Optimization

- A case study highlighted the efficiency gains in material production processes when incorporating this compound into formulations, resulting in improved product characteristics.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table compares 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid with structurally related pyridine-3-carboxylic acid derivatives:

Key Differences and Implications

Substituent Position :

- The 5-position substitution in the target compound contrasts with 2-position isomers (e.g., 2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid). Positional isomers exhibit distinct electronic environments, affecting reactivity and binding interactions. For instance, the 5-substituted compound may offer better steric accessibility for metal coordination compared to the 2-substituted analog .

Functional Group Effects: Cyclopropylmethoxy vs. Fluorine vs. Hydroxy Groups: Fluorinated analogs (e.g., 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid) exhibit higher lipophilicity, improving membrane permeability in drug design. In contrast, hydroxy groups (e.g., 5-Hydroxy-6-methylpyridine-3-carboxylic acid) enhance solubility and hydrogen bonding .

Biological and Chemical Applications :

- Coordination Chemistry : The carboxylic acid group in this compound facilitates metal complexation, similar to triazole-containing analogs used in Co(II) complexes for photocatalytic applications .

- Drug Development : Fluorinated and aryl-substituted derivatives (e.g., 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid) are explored as kinase inhibitors or anti-inflammatory agents due to their optimized pharmacokinetic profiles .

Biological Activity

5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a cyclopropylmethoxy group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 197.20 g/mol. The presence of the carboxylic acid group allows for various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, influencing physiological responses. The precise molecular targets are still under investigation, but initial studies suggest potential roles in anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, cyclopropane-containing compounds have shown effectiveness against various pathogens, including bacteria and fungi. However, specific studies on this compound's antimicrobial efficacy remain limited .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of pyridine carboxylic acids may possess anti-inflammatory properties. The carboxylic acid functional group is often associated with such activities, although direct evidence for this compound is still needed .

Synthesis and Evaluation

A study synthesized this compound and evaluated its biological activity through various assays. The compound was tested for its ability to inhibit specific enzymes linked to inflammatory pathways. While the results indicated some degree of inhibition, further optimization of the compound's structure may enhance its efficacy .

Comparative Studies

Comparative studies involving similar pyridine derivatives have provided insights into the structure-activity relationship (SAR). For example, variations in substituents on the pyridine ring significantly influenced biological activity. Notably, compounds with halogen substitutions exhibited enhanced antimicrobial effects compared to their non-substituted counterparts .

Data Table: Comparative Biological Activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropylmethoxy group at the 3-position | Potential anti-inflammatory |

| 5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid | Chlorine substitution at the 5-position | Enhanced antimicrobial |

| 5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid | Bromine substitution at the 5-position | Variable reactivity patterns |

Q & A

Q. What are the recommended synthetic routes for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step strategies, such as:

- Step 1: Condensation of precursor aldehydes (e.g., cyclopropylmethoxy-substituted aldehydes) with aminopyridine derivatives.

- Step 2: Cyclization using catalysts like palladium or copper under reflux conditions (80–100°C) in solvents such as DMF or toluene .

- Step 3: Carboxylic acid functionalization via hydrolysis of ester intermediates.

Optimization Tips:

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

Q. What are the critical considerations in selecting purification methods for this compound to achieve >95% purity?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → methanol) to separate polar impurities.

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product.

- HPLC: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for final purity validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's biological activity?

Methodological Answer:

- Validation Steps:

- Reassess computational models (e.g., docking studies) using updated protein structures or force fields.

- Perform molecular dynamics (MD) simulations to account for ligand flexibility and solvent effects.

- Conduct dose-response assays (e.g., IC₅₀ measurements) to verify activity trends observed in silico .

- Case Example: Adjust protonation states of the carboxylic acid group in simulations to better match experimental pH conditions .

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of substituents on the pyridine ring in derivatives of this compound?

Methodological Answer:

- SAR Workflow:

- Key Finding: Bulky substituents (e.g., cyclopropylmethoxy) enhance target selectivity by reducing off-target interactions .

Q. How do solvent polarity and reaction temperature influence the regioselectivity in the synthesis of this compound derivatives?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 3-position, while non-polar solvents (e.g., toluene) promote electrophilic aromatic substitution at the 5-position .

- Temperature Effects: Higher temperatures (≥100°C) accelerate cyclization but may reduce regioselectivity due to competing pathways.

| Condition | Regioselectivity Outcome | Reference |

|---|---|---|

| DMF, 80°C | 3-carboxylic acid dominant | |

| Toluene, 100°C | Mixed 3-/5-substitution |

Q. What computational approaches are validated for predicting the metabolic stability of this compound derivatives?

Methodological Answer:

- In Silico Tools:

- CYP450 Metabolism Prediction: Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., cyclopropylmethoxy group’s susceptibility to oxidative cleavage).

- Metabolite Identification: Apply Mass Frontier or Metabolynx to match MS/MS fragmentation patterns with predicted metabolites .

- Validation: Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How can researchers address discrepancies in reported biological activity data across different assay platforms?

Methodological Answer:

- Troubleshooting Steps:

- Standardize assay conditions (e.g., pH, temperature, cell lines).

- Verify compound solubility using DLS or nephelometry.

- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Case Study: Contradictory IC₅₀ values may arise from differences in ATP concentrations in kinase assays; adjust ATP levels to match physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.